molecular formula C6H14O3 B569441 Diglyme-d14 CAS No. 38086-00-9

Diglyme-d14

Cat. No.: B569441
CAS No.: 38086-00-9
M. Wt: 148.26
InChI Key: SBZXBUIDTXKZTM-ZLKPZJALSA-N
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Mechanism of Action

Target of Action

Diglyme-d14, also known as 1,1,2,2-tetradeuterio-diethylene glycol dimethyl ether-d14, is primarily used as a solvent in NMR spectroscopy.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability . Furthermore, it is classified as a flammable liquid, and thus, precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diglyme-d14 is synthesized by the reaction of dimethyl ether and ethylene oxide over an acid catalyst . The deuterated form is prepared by using deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The process typically includes distillation and purification steps to achieve the desired chemical purity of 98% .

Chemical Reactions Analysis

Types of Reactions

Diglyme-d14 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

Diglyme-d14 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Biological Activity

Diglyme-d14, a deuterated form of diethylene glycol dimethyl ether, is primarily utilized as a solvent in various chemical reactions and analyses, particularly in NMR spectroscopy. Its biological activity, however, is an area of interest due to its potential effects on human health and the environment. This article explores the biological activity of this compound, including its absorption, metabolism, reproductive toxicity, and potential effects on humans and other organisms.

  • Molecular Formula : C6H14D14O3
  • Molecular Weight : 148.26 g/mol
  • CAS Number : 112-36-7
  • Purity : 98%

Absorption and Metabolism

This compound is readily absorbed through various routes of exposure, including inhalation and dermal contact. Once absorbed, it undergoes metabolism primarily in the liver, where it is converted into several metabolites, notably 2-methoxyethoxyacetic acid. This metabolite is significant as it contributes to the compound's biological effects.

Table 1: Metabolism of this compound

MetabolitePercentage in Urine (%)
2-Methoxyethoxyacetic Acid5-15%
Other Minor MetabolitesVaries

Acute Toxicity

The acute toxicity of this compound is relatively low following oral or inhalation exposure. Studies indicate that it may cause slight irritation to the skin and eyes but does not exhibit significant sensitization effects.

Reproductive Toxicity

Research has demonstrated that repeated exposure to this compound can adversely affect reproductive organs in laboratory animals. Notably, male rats exposed to high concentrations exhibited:

  • Decreased weights of testes and seminal vesicles.
  • Atrophy of testes with observed damage to spermatocytes.

The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was determined to be 30 ppm, while the Lowest Observed Adverse Effect Level (LOAEL) was identified at 100 ppm.

Table 2: Reproductive Toxicity Findings

Exposure RouteNOAEL (ppm)LOAEL (ppm)Observed Effects
Inhalation30100Testicular atrophy, altered sperm morphology
Oral25 mg/kgNot determinedDevelopmental effects in offspring

Environmental Impact

This compound poses risks not only to human health but also to aquatic life. Its presence in water bodies can lead to bioaccumulation and toxicity in aquatic organisms. The compound's environmental persistence and potential for bioconcentration necessitate further research into its ecological effects.

Table 3: Environmental Impact Summary

Organism TypeObserved Effects
Aquatic OrganismsPotential for bioaccumulation
Terrestrial OrganismsLimited data; further studies needed

Case Studies

  • Reproductive Effects in Rats : A study involving male rats exposed to this compound showed significant reductions in fertility rates at concentrations of 1000 ppm, indicating a direct correlation between exposure levels and reproductive health.
  • Developmental Toxicity : In teratogenicity studies with various species (rats, rabbits), dose-dependent effects were observed on fetal weights and organ development at concentrations that did not cause maternal toxicity.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXBUIDTXKZTM-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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